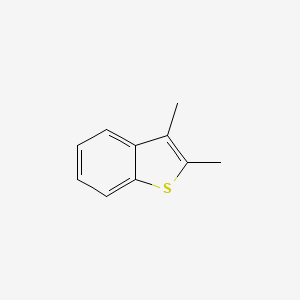

Benzo(b)thiophene, 2,3-dimethyl-

描述

Structural Significance within the Benzo[b]thiophene Class and Broader Heterocyclic Chemistry

The benzo[b]thiophene core is a prominent structural motif found in a wide array of pharmaceuticals and functional organic materials. The addition of methyl groups at the 2 and 3 positions in Benzo[b]thiophene, 2,3-dimethyl- significantly influences its electronic properties, reactivity, and steric profile compared to the parent benzo[b]thiophene.

The presence of the sulfur heteroatom and the fused aromatic system imparts specific electronic characteristics. Thiophene (B33073) derivatives, in general, are known to be key building blocks in the design of π-conjugated organic semiconductors used in applications such as organic light-emitting diodes (OLEDs) and organic solar cells. rsc.org The methylation pattern in 2,3-dimethylbenzo[b]thiophene can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for the performance of these electronic devices.

Furthermore, the substitution pattern is crucial for biological activity. Studies on various benzo[b]thiophene derivatives have shown that the placement of substituents on the thiophene ring can significantly impact their antimicrobial and other medicinal properties. nih.gov The methyl groups in Benzo[b]thiophene, 2,3-dimethyl- can enhance lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Historical Perspectives on Synthetic Pathways Leading to 2,3-Dimethylbenzo[b]thiophene and its Derivatives

The synthesis of the benzo[b]thiophene scaffold has a long history, with numerous methods developed to construct this fused ring system. Early methods often involved multi-step procedures with harsh reaction conditions.

One of the classical and enduring approaches to substituted benzo[b]thiophenes involves the cyclization of a precursor that already contains the benzene (B151609) ring and the necessary components for forming the thiophene ring. A notable historical method is the reaction of a thiophenol with an appropriate α-haloketone or a related species, followed by acid-catalyzed cyclization and dehydration.

More contemporary and efficient methods have since been developed. For instance, electrophilic cyclization reactions have gained considerable attention for their simplicity and ability to generate a variety of halogenated heterocycles, which can then be further functionalized. nih.gov One such strategy involves the synthesis of 2-alkynylthioanisoles followed by cyclization using an electrophilic halogen source. nih.gov While this often leads to halogenated derivatives, it highlights the evolution towards more versatile and milder synthetic protocols.

Another important synthetic strategy involves the Fiesselmann thiophene synthesis, which allows for the construction of 2,3-disubstituted benzo[b]thiophenes. researchgate.net More recent advancements have focused on one-pot syntheses, such as the reaction starting from 2-aminobenzophenone, which is converted to a 2-thiocyanatobenzophenone intermediate. This intermediate can then undergo a one-pot hydrolysis, alkylation, and ring-closure to yield 2,3-disubstituted benzo[b]thiophenes, offering an efficient and cost-effective route.

A significant development in the synthesis of 2,3-disubstituted benzo[b]thiophenes is the use of electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles. nih.gov This method utilizes a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt and proceeds under mild conditions at room temperature, tolerating a variety of functional groups and providing excellent yields. nih.gov

Overview of Contemporary Research Directions for the Chemical Compound

Current research on Benzo[b]thiophene, 2,3-dimethyl- and its derivatives is multifaceted, spanning materials science, medicinal chemistry, and photophysics.

In the realm of materials science , thiophene derivatives are integral to the development of organic electronics. rsc.org The photophysical properties of benzo[b]thiophenes are being actively investigated to understand their electronic relaxation mechanisms. rsc.org Studies on related methylated benzo[b]thiophenes, such as 2-methylbenzothiophene and 3-methylbenzothiophene, have shown that methylation significantly impacts the intersystem crossing lifetimes, a crucial factor in the performance of phosphorescent OLEDs. rsc.org Research is ongoing to explore the excited state dynamics of 2,3-dimethylbenzo[b]thiophene to further these applications. rsc.org

In medicinal chemistry , the benzo[b]thiophene scaffold is a well-established pharmacophore. Benzo[b]thiophene derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govrsc.org The substitution at the 2 and 3 positions is a key determinant of these activities. nih.gov Current research focuses on synthesizing novel derivatives of 2,3-dimethylbenzo[b]thiophene and evaluating their potential as therapeutic agents. For example, the synthesis of Schiff base ligands containing a benzo[b]thiophene moiety has led to the development of metal complexes with promising antioxidant, antimicrobial, and anti-inflammatory activities. rsc.org

Table of Spectroscopic Data for a Benzo[b]thiophene Derivative

| Spectroscopic Data Type | Observed Values for 2,3-Bis(methylthio)benzo[b]thiophene |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.35 (s, 3H), 2.64 (s, 3H), 7.30 (td, J = 8.0, 0.8 Hz, 1H), 7.40 (td, J = 8.0, 0.8 Hz, 1H), 7.74 (d, J = 8.0 Hz, 1H), 7.87 (d, J = 8.0 Hz, 1H) |

| ¹³C{¹H} NMR (100 MHz, CDCl₃) | δ 18.3, 18.6, 122.1, 122.3, 124.2, 125.1, 138.7, 140.9, 145.2 |

| FTIR (Salt Plate) cm⁻¹ | 3057, 2957, 2920, 2851, 1589, 1466, 1452, 1416, 1377, 1314, 1296, 1248, 1077, 1015, 972, 918, 753, 729 |

| HRMS (EI-ion trap) m/z [M]⁺ | calcd for (C₁₀H₁₀S₃)⁺ 225.9945, found 225.9941 |

| Data sourced from a study on the synthesis of 2,3-disubstituted benzo[b]thiophenes. nih.gov |

属性

IUPAC Name |

2,3-dimethyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHMHHCOSAKQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197743 | |

| Record name | Benzo(b)thiophene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4923-91-5 | |

| Record name | Benzo(b)thiophene, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzo B Thiophene, 2,3 Dimethyl and Its Derivatives

Direct Synthetic Routes to 2,3-Dimethylbenzo[b]thiophene Core Structure

The formation of the 2,3-dimethylbenzo[b]thiophene core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency and substrate scope.

Alkylation and Metallation Approaches to 2,3-Dimethylthiophene (B3031705) Derivatives as Precursors

The functionalization of pre-existing thiophene (B33073) rings is a cornerstone of benzo[b]thiophene synthesis. For the preparation of 2,3-dimethylbenzo[b]thiophene, the strategic functionalization of 2,3-dimethylthiophene is a key preliminary step. Metallation, particularly lithiation, followed by alkylation or other electrophilic quenching, is a powerful tool for introducing the necessary functionalities for subsequent cyclization.

The regioselectivity of metallation on substituted thiophenes is highly dependent on the directing effects of the substituents and the choice of the lithiating agent. In the case of 2,3-dimethylthiophene, the most acidic proton is typically at the 5-position, making it the primary site for deprotonation by strong bases like n-butyllithium. However, achieving high selectivity can be challenging.

A study on the lithiation of 3-methylthiophene (B123197) demonstrated that using a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) leads to highly selective deprotonation at the 5-position. nih.gov This approach, when applied to 2,3-dimethylthiophene, would be expected to yield the 5-lithio-2,3-dimethylthiophene intermediate with high regioselectivity. This intermediate can then react with various electrophiles to introduce a handle for the subsequent annulation to form the benzene (B151609) ring of the benzo[b]thiophene system.

For instance, the 5-lithiated species can be reacted with a suitable electrophile containing a latent ortho-functionalized aryl group, setting the stage for an intramolecular cyclization. Alternatively, halogenation at the 5-position can provide a substrate for subsequent cross-coupling reactions to build the necessary precursor for cyclization.

Electrophilic Cyclization Strategies for Benzo[b]thiophene Formation

Electrophilic cyclization is a widely employed and effective method for the construction of the benzo[b]thiophene ring system. This strategy typically involves an ortho-alkynylthioanisole derivative which, upon treatment with an electrophile, undergoes cyclization to form the thiophene ring fused to the benzene ring.

A general and efficient method for the synthesis of 2,3-disubstituted benzo[b]thiophenes utilizes the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole to generate the key o-(1-alkynyl)thioanisole intermediate. nih.gov Subsequent treatment of this intermediate with various electrophiles such as iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), p-nitrobenzenesulfenyl chloride, and phenylselenyl chloride induces the electrophilic cyclization to afford the corresponding 2,3-disubstituted benzo[b]thiophenes in excellent yields. nih.gov For the synthesis of 2,3-dimethylbenzo[b]thiophene, propyne (B1212725) would be the terminal acetylene (B1199291) of choice.

The reaction proceeds through the initial activation of the alkyne by the electrophile, followed by the intramolecular attack of the sulfur atom to form a five-membered ring. Subsequent elimination or rearrangement leads to the final benzo[b]thiophene product. The choice of electrophile can influence the nature of the substituent at the 3-position of the resulting benzo[b]thiophene.

A greener approach to this cyclization has also been developed, employing environmentally friendly solvents like ethanol (B145695) and safe, inexpensive inorganic reagents to furnish the desired products in high yields under mild conditions. nih.gov This method has been successfully applied for iodo-, bromo-, and even chlorocyclization. nih.gov

One-Pot Synthetic Protocols for Benzo[b]thiophenes

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. Several one-pot methodologies have been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes.

One such protocol involves the reaction of 2-mercaptophenyl ketones with activated alkyl bromides in the presence of sodium hydride. researchgate.net This method allows for the direct formation of the benzo[b]thiophene skeleton in good to excellent yields. To synthesize a 2,3-dimethylbenzo[b]thiophene derivative using this approach, one would start with a 2-mercaptophenyl methyl ketone.

Another efficient one-pot procedure involves a copper(I)-catalyzed intramolecular C-S bond formation followed by heterocyclization. libretexts.org This method starts from o-halophenyl acetonitriles and dithioesters and proceeds with short reaction times and good yields. libretexts.org

Furthermore, an environmentally benign, iodine-mediated one-pot iodocyclization/alkylation strategy has been developed starting from 2-alkynylthioanisoles. rsc.org This method allows for the synthesis of a diverse range of 2,3-disubstituted benzo[b]thiophenes in high yields under moderate reaction conditions. rsc.org

Advanced Functionalization and Derivatization Strategies of 2,3-Dimethylbenzo[b]thiophene

Once the 2,3-dimethylbenzo[b]thiophene core is synthesized, its further functionalization is crucial for developing new materials and therapeutic agents. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are readily applicable to the functionalization of the benzo[b]thiophene scaffold. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, a halogenated 2,3-dimethylbenzo[b]thiophene can serve as a versatile substrate for various coupling partners in reactions like Suzuki, Stille, and Heck couplings to introduce aryl, vinyl, or alkyl groups at specific positions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry due to the prevalence of the aniline (B41778) substructure in pharmaceuticals. The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.org

The application of the Buchwald-Hartwig amination to a halogenated 2,3-dimethylbenzo[b]thiophene, for example, a 6-bromo-2,3-dimethylbenzo[b]thiophene, would provide a direct route to various amino-substituted derivatives. The reaction would proceed by the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to yield the desired amino-substituted product and regenerate the palladium(0) catalyst.

The synthesis of 2- and 3-aminobenzo[b]thiophene derivatives has been reported as part of the development of antimitotic agents, highlighting the importance of this class of compounds. nih.gov Although these syntheses did not employ the Buchwald-Hartwig reaction, they underscore the value of accessing amino-substituted benzo[b]thiophene scaffolds for medicinal chemistry applications.

Below is a hypothetical reaction scheme illustrating the Buchwald-Hartwig amination on a 6-bromo-2,3-dimethylbenzo[b]thiophene with a generic primary amine (R-NH₂).

Table 1: Hypothetical Buchwald-Hartwig Amination of 6-Bromo-2,3-dimethylbenzo[b]thiophene

| Entry | Amine (R-NH₂) | Catalyst System | Base | Solvent | Product |

| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | 6-Phenylamino-2,3-dimethylbenzo[b]thiophene |

| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 6-Morpholino-2,3-dimethylbenzo[b]thiophene |

| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 6-(Benzylamino)-2,3-dimethylbenzo[b]thiophene |

This table is illustrative and based on general knowledge of the Buchwald-Hartwig reaction.

Electrophilic Substitution Reactions

Electrophilic substitution in benzo[b]thiophene generally favors the 3-position. chemicalbook.com However, in 2,3-dimethylbenzo[b]thiophene, both the 2- and 3-positions are occupied, directing substitution to other sites.

Electrophilic Attack at Methyl Group Positions of 2,3-Dimethylbenzo[b]thiophene

The methyl groups of 2,3-dimethylbenzo[b]thiophene can undergo electrophilic attack. For instance, reactions like the Vilsmeier-Haack reaction introduce a formyl group. ijpcbs.comresearchgate.net The Vilsmeier-Haack reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), generates an electrophilic iminium salt that can react with the activated methyl group. ijpcbs.comnih.gov Similarly, the Mannich reaction can be employed to introduce aminomethyl groups. researchgate.netmdpi.com

Halogenation and Halo-Cyclization Methodologies for Benzo[b]thiophene Systems

Halogenation of the benzo[b]thiophene core is a key functionalization strategy. Controlled chlorination of benzo[b]thiophene can yield a mixture of chloro-derivatives, while excess chlorine leads to the formation of 2,3-dichlorobenzo[b]thiophene. chemicalbook.com Bromination with a controlled amount of bromine in carbon tetrachloride at room temperature selectively produces 3-bromobenzo[b]thiophene, whereas an excess of bromine results in 2,3-dibromobenzo[b]thiophene. chemicalbook.com Iodination can be achieved using iodine in the presence of mercuric oxide to give 3-iodobenzo[b]thiophene. chemicalbook.com

A modern and efficient method for the synthesis of 3-halobenzo[b]thiophenes involves the electrophilic cyclization of 2-alkynyl thioanisoles. nih.gov This approach utilizes sodium halides in the presence of copper(II) sulfate (B86663) in ethanol to generate the corresponding 3-chloro and 3-bromo derivatives in high yields. nih.gov This methodology has been shown to be effective for a range of substrates, including those with cyclohexyl and propargyl alcohol functionalities. nih.gov

Table 1: Selected Halogenation Reactions of Benzo[b]thiophene Systems

| Reactant(s) | Reagent(s) | Product(s) | Yield (%) | Reference(s) |

| Benzo[b]thiophene | Cl2 (controlled) | 3-Chlorobenzo[b]thiophene, 2,3-Dichlorobenzo[b]thiophene, 2-Chlorobenzo[b]thiophene | 69, 28, 3 | chemicalbook.com |

| Benzo[b]thiophene | Br2 (controlled), CCl4 | 3-Bromobenzo[b]thiophene | 92 | chemicalbook.com |

| Benzo[b]thiophene | I2, HgO | 3-Iodobenzo[b]thiophene | - | chemicalbook.com |

| 2-Alkynyl thioanisoles | NaCl, CuSO4, EtOH | 3-Chlorobenzo[b]thiophene derivatives | High | nih.gov |

| 2-Alkynyl thioanisoles | NaBr, CuSO4, EtOH | 3-Bromobenzo[b]thiophene derivatives | High | nih.gov |

Synthesis of Oxidized Forms: Sulfoxides and Sulfones of Benzo[b]thiophene Systems

The sulfur atom in the benzo[b]thiophene ring can be oxidized to form the corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit distinct chemical and physical properties. mdpi.com A common method for this transformation is the use of oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com For instance, the sequential oxidation of 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) with m-CPBA yields the corresponding 5,5-dioxide and subsequently the 5,5,10,10-tetraoxide in good yields. mdpi.com

An alternative electrochemical method has been developed for the synthesis of methyl sulfoxides from thiophenols or thiols and dimethyl sulfoxide (B87167) (DMSO). rsc.org This one-pot synthesis utilizes electrons and hydrogen peroxide as clean oxidants, providing a range of aromatic and aliphatic sulfoxides in moderate to good yields. rsc.org

Preparation of Chiral 2,3-Dihydrobenzo[b]thiophene (B1596441) 1,1-Dioxides via Asymmetric Catalysis (e.g., Rh-catalyzed hydrogenation)

Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides are valuable building blocks in medicinal chemistry. nih.govresearchgate.net A highly efficient method for their synthesis is the rhodium-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. nih.govresearchgate.netrsc.orgnih.gov This methodology has demonstrated broad substrate scope, accommodating both aryl and alkyl substituted benzo[b]thiophene 1,1-dioxides and affording the desired products in high yields and with excellent enantioselectivities (up to 99% yield and >99% ee). nih.govresearchgate.net

However, the asymmetric hydrogenation of 2,3-disubstituted benzo[b]thiophene 1,1-dioxides, such as 2,3-dimethylbenzo[b]thiophene 1,1-dioxide, has proven to be more challenging. nih.govresearchgate.net Studies have shown that while some 2,3-disubstituted substrates can be hydrogenated with good conversion and high stereoselectivity, no reaction was observed with 2,3-dimethylbenzo[b]thiophene 1,1-dioxide under the reported rhodium-catalyzed conditions. nih.govresearchgate.net

Table 2: Rh-Catalyzed Asymmetric Hydrogenation of Substituted Benzo[b]thiophene 1,1-Dioxides

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference(s) |

| 2-Aryl/Alkyl substituted benzo[b]thiophene 1,1-dioxides | Rh(NBD)2BF4/ZhaoPhos ligand | Chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides | Up to 99 | >99 | nih.govresearchgate.net |

| 2,3-Dimethylbenzo[b]thiophene 1,1-dioxide | Rh(NBD)2BF4/ZhaoPhos ligand | No reaction | - | - | nih.govresearchgate.net |

Utilization as Building Blocks in Multicomponent Reactions

Benzo[b]thiophene derivatives, including 2,3-dimethylbenzo[b]thiophene, serve as valuable building blocks in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems. For example, thieno[2,3-d]pyrimidines have been synthesized through a three-component condensation of 2-amino-3-cyano-4,5-dihydrothiophene with p-toluidine (B81030) and formaldehyde. researchgate.net This approach represents a novel method for constructing the thieno[b]pyrimidine framework. researchgate.net

Reactivity and Reaction Mechanisms of Benzo B Thiophene, 2,3 Dimethyl

Electrophilic Reactions and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction for benzo[b]thiophenes. The position of electrophilic attack is influenced by the electron-donating methyl groups and the inherent reactivity of the heterocyclic system. In general, the thiophene (B33073) ring is more susceptible to electrophilic attack than the benzene (B151609) ring.

Theoretical studies on related thieno[2,3-b]thiophene (B1266192) systems suggest that the α-carbon (position 2) is generally preferred for electrophilic attack over the β-carbon (position 3) both kinetically and thermodynamically. clockss.org However, in 2,3-dimethylbenzo[b]thiophene, both the 2- and 3-positions are substituted. Therefore, electrophilic attack will primarily occur on the benzene ring or potentially at the methyl groups under specific conditions.

Studies on the nitration and bromination of the closely related 2-bromo-3-methylbenzo[b]thiophene show that substitution occurs on the benzene ring, yielding a mixture of 4- and 6-nitro derivatives. rsc.org This suggests that for 2,3-dimethylbenzo[b]thiophene, electrophilic attack would also favor the 4- and 6-positions of the benzene ring. The directing effects of the sulfur atom and the methyl groups contribute to this regioselectivity.

Table 1: Regioselectivity in Electrophilic Substitution of a 3-Methylbenzo[b]thiophene Derivative

| Reaction | Reagents | Products |

| Nitration | Various | 4-Nitro and 6-Nitro derivatives rsc.org |

| Bromination | Bromine | 6-Bromo derivative rsc.org |

Friedel-Crafts acylation of thiophenes typically shows a high regioselectivity for the 2-position due to the superior stabilization of the cationic intermediate by the sulfur atom. stackexchange.comechemi.com For 2,3-dimethylbenzo[b]thiophene, where these positions are blocked, acylation would be expected to occur on the electron-rich benzene ring, likely at the 4- or 6-positions.

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed reactions offer powerful tools for the functionalization of benzo[b]thiophenes. Palladium, nickel, and rhodium catalysts are commonly employed for cross-coupling and C-H activation reactions.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for C-C and C-heteroatom bond formation. While specific examples for 2,3-dimethylbenzo[b]thiophene are not abundant in the literature, the general reactivity of benzo[b]thiophenes in palladium-catalyzed reactions is well-documented. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck-Matsuda couplings, are effective for the functionalization of benzo[b]thiophene derivatives. researchgate.net Palladium-catalyzed C-H functionalization at the C2 position of benzo[b]thiophenes has also been reported. nih.govresearchgate.net Given this, it is plausible that derivatives of 2,3-dimethylbenzo[b]thiophene, such as halogenated analogues, could undergo various palladium-catalyzed cross-coupling reactions to introduce new substituents.

Nickel-Catalyzed Reactions:

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium catalysis. ucla.edunih.govchemrxiv.org Nickel-catalyzed cross-coupling reactions of aryl esters and other electrophiles have been developed, showcasing the ability of nickel to activate strong bonds. youtube.com There are reports of nickel-catalyzed tandem reactions for the synthesis of complex heterocyclic systems. acs.org Although specific applications with 2,3-dimethylbenzo[b]thiophene are not detailed, the general principles suggest its potential use in nickel-catalyzed transformations, particularly if converted to a suitable precursor like a halide or triflate.

Rhodium-Catalyzed Reactions:

Rhodium catalysts are particularly effective in C-H activation and annulation reactions. mdpi.comdntb.gov.uanih.govescholarship.org Rhodium(III)-catalyzed C-H activation has been used to synthesize a variety of heterocycles. mdpi.com While direct C-H functionalization of the methyl groups or the benzene ring of 2,3-dimethylbenzo[b]thiophene by rhodium catalysts has not been explicitly reported, the known reactivity patterns of rhodium catalysts with aromatic and heterocyclic systems suggest this as a potential area for future research.

Table 2: Overview of Potential Transition Metal-Catalyzed Reactions

| Metal Catalyst | Reaction Type | Potential Application for 2,3-Dimethylbenzo[b]thiophene |

| Palladium | Cross-coupling (e.g., Suzuki, Heck) | Functionalization of halogenated 2,3-dimethylbenzo[b]thiophene derivatives. |

| Palladium | C-H Functionalization | Direct introduction of functional groups at the benzene ring. nih.govresearchgate.net |

| Nickel | Cross-coupling | Coupling of 2,3-dimethylbenzo[b]thiophene derivatives with various partners. ucla.edunih.govchemrxiv.orgyoutube.com |

| Rhodium | C-H Activation/Annulation | Synthesis of more complex fused heterocyclic systems. mdpi.comdntb.gov.uanih.govescholarship.org |

Photochemical Reactions and Their Mechanisms

The photochemical reactivity of 2,3-dimethylbenzo[b]thiophene is not well-documented in the scientific literature. General photochemical reactions of benzo[b]thiophenes can involve cycloadditions. researchgate.net For instance, photochemical cycloaddition of benzo[b]thiophene with alkenes and alkynes bearing electron-withdrawing groups can form different cycloadducts. researchgate.net It is conceivable that 2,3-dimethylbenzo[b]thiophene could undergo similar [2+2] cycloaddition reactions upon photoirradiation in the presence of suitable reaction partners. However, without specific experimental data, the exact nature and efficiency of such reactions remain speculative. Further research is needed to elucidate the photochemical behavior and reaction mechanisms of this specific compound.

Oxidation and Reduction Chemistry of the Thiophene Moiety

The sulfur atom in the thiophene ring of 2,3-dimethylbenzo[b]thiophene is susceptible to oxidation. The oxidation can proceed in a stepwise manner to first form the corresponding sulfoxide (B87167) (1-oxide) and then the sulfone (1,1-dioxide).

Oxidation:

The oxidation of benzo[b]thiophenes to their corresponding sulfones can be achieved using various oxidizing agents. A facile method involves the use of an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅). nih.gov Another common method is the use of hydrogen peroxide in acetic acid. acs.org The oxidation of 2,3-dimethylbenzo[b]thiophene would be expected to proceed under similar conditions to yield 2,3-dimethylbenzo[b]thiophene-1,1-dioxide. The intermediate sulfoxide, 2,3-dimethylbenzo[b]thiophene-1-oxide, can also be a target product under milder oxidation conditions. The oxidation of benzo[b]thiophene derivatives with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of acid and oxygen has also been reported to yield complex hemithioindigoid compounds. clockss.org

Table 3: Products of Oxidation of the Thiophene Moiety

| Oxidation State | Product Name |

| +1 | 2,3-Dimethylbenzo[b]thiophene-1-oxide |

| +2 | 2,3-Dimethylbenzo[b]thiophene-1,1-dioxide |

Reduction:

The reduction of the benzo[b]thiophene ring system can also be achieved. Catalytic hydrogenation of benzo[b]thiophene using catalysts such as palladium sulfide (B99878) (PdS) or rhodium catalysts can lead to the reduction of the thiophene ring to afford 2,3-dihydrobenzo[b]thiophene (B1596441). chemicalbook.com Applying these conditions to 2,3-dimethylbenzo[b]thiophene would likely result in the formation of 2,3-dihydro-2,3-dimethylbenzo[b]thiophene. A more drastic reduction, such as the Birch reduction using sodium in liquid ammonia, can lead to the cleavage of the thiophene ring. chemicalbook.com For 2,3-dimethylbenzo[b]thiophene, this could potentially lead to ring-opened products.

Spectroscopic and Structural Characterization of Benzo B Thiophene, 2,3 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Benzo[b]thiophene, 2,3-dimethyl-, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive evidence for its structure.

The ¹H NMR spectrum of 2,3-dimethylbenzo[b]thiophene is characterized by signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the two methyl groups. Based on the molecule's structure, one would expect to see complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) and two distinct singlets in the aliphatic region for the non-equivalent methyl groups attached to the thiophene (B33073) ring. The integration of these signals would correspond to a 4:6 proton ratio (aromatic:methyl). While specific experimental chemical shifts and coupling constants for 2,3-dimethylbenzo[b]thiophene were not available in the search results, analysis of related structures confirms this expected pattern.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 2,3-dimethylbenzo[b]thiophene, ten distinct signals are expected: eight for the benzo[b]thiophene core and two for the methyl carbons. Research by P. D. Clark, D. F. Ewing, and R. M. Scrowston in 1976 provided a definitive assignment of all carbon resonances for benzo[b]thiophene and its methyl-substituted derivatives. nih.govspectrabase.com Their work highlighted that the chemical shifts of the methyl groups in sterically crowded 2,3-disubstituted compounds like this are not simply additive, indicating interaction between the adjacent methyl groups. spectrabase.com The specific assignments from this foundational study are crucial for confirming the substitution pattern. nih.gov

Table 1: Summary of Expected NMR Characteristics

| Nucleus | Expected Chemical Shift Region (ppm) | Expected Signals |

|---|---|---|

| ¹H | Aromatic: ~7.0 - 8.0Aliphatic: ~2.0 - 2.5 | Multiplets for aromatic protons (H-4, H-5, H-6, H-7)Two singlets for methyl protons (2-CH₃, 3-CH₃) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for identifying individual components in a mixture. Benzo[b]thiophene, 2,3-dimethyl- can be identified by its specific retention time in the GC column and its characteristic mass spectrum. whitman.edu The NIST Mass Spectrometry Data Center reports a standard non-polar Kovats retention index of 1435.4 for this compound. nih.gov The electron ionization (EI) mass spectrum is characterized by a molecular ion peak ([M]⁺) corresponding to its molecular weight. General fragmentation patterns for alkyl-substituted benzo[b]thiophenes involve the loss of molecular fragments such as acetylene (B1199291) (C₂H₂) and carbon monosulfide (CS).

Table 2: Key GC-MS Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀S | PubChem nih.gov |

| Molecular Weight | 162.25 g/mol | PubChem nih.gov |

| Kovats Retention Index | 1435.4 (Standard non-polar) | NIST nih.gov |

High-resolution mass spectrometry measures the mass-to-charge ratio to a very high degree of accuracy, which allows for the unambiguous determination of a molecule's elemental formula. For a molecule with the formula C₁₀H₁₀S, the theoretically calculated exact mass provides a precise target for HRMS analysis, confirming the compound's identity. While specific experimental HRMS data was not found, the computed theoretical value serves as the benchmark for identification.

Table 3: High-Resolution Mass Data

| Parameter | Value |

|---|---|

| Elemental Formula | C₁₀H₁₀S |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,3-dimethylbenzo[b]thiophene is expected to show characteristic absorption bands for its aromatic and aliphatic components. While a specific spectrum for this compound was not found in the search results, the expected vibrational modes can be inferred from data on related thiophene and benzothiophene (B83047) derivatives.

Table 4: Expected IR Absorption Bands for Benzo[b]thiophene, 2,3-dimethyl-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretching (Aromatic) | 3100 - 3000 | Aromatic Ring |

| C-H Stretching (Aliphatic) | 3000 - 2850 | CH₃ Groups |

| C=C Stretching (Aromatic) | 1600 - 1450 | Aromatic Ring |

| C-H Bending (Aliphatic) | 1470 - 1365 | CH₃ Groups |

| C-H Out-of-Plane Bending | 900 - 675 | Substituted Benzene Ring |

Key absorptions include C-H stretches from the aromatic ring and the methyl groups, aromatic C=C ring stretching vibrations, and C-H bending vibrations. The region below 900 cm⁻¹ would contain vibrations related to the C-S bond and out-of-plane bending of the aromatic protons, which are diagnostic for the substitution pattern of the benzene ring.

X-ray Crystallography for Solid-State Molecular Geometry

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For Benzo[b]thiophene, 2,3-dimethyl-, computational studies have been performed to simulate its absorption spectrum, providing insights into its electronic behavior.

A 2024 study by Reddy et al. investigated the excited state dynamics of thianaphthene (B1666688) derivatives, including 2,3-dimethylbenzothiophene. Their computational analysis provides a simulated absorption spectrum in a vacuum, which helps in understanding the electronic transitions of the molecule. While experimental data can vary based on the solvent and other conditions, these theoretical findings offer a foundational understanding.

Table 1: Simulated Electronic Transition Data for Benzo[b]thiophene, 2,3-dimethyl-

| Parameter | Value | Reference |

|---|---|---|

| Simulated Absorption Maximum (λmax) | Not explicitly stated |

| Calculated Vertical Excitation Energies (VEEs) | Data for related derivatives available | |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Potentials

Electrochemical analysis, particularly through methods like cyclic voltammetry, is employed to determine the redox potentials of a compound, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Despite the importance of these parameters for applications in materials science, specific experimental data from cyclic voltammetry or other electrochemical techniques for Benzo[b]thiophene, 2,3-dimethyl- is not available in the surveyed literature. Consequently, its oxidation and reduction potentials have not been experimentally determined and reported.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability, melting point, and other phase transitions of a compound.

A thorough search of the scientific literature did not yield any specific experimental data from TGA or DSC analyses for Benzo[b]thiophene, 2,3-dimethyl-. Therefore, information regarding its decomposition temperature, melting point, and other thermal properties is not available at this time.

Computational Chemistry and Theoretical Studies of Benzo B Thiophene, 2,3 Dimethyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. Studies on related benzothiophene (B83047) structures frequently employ DFT to elucidate their fundamental chemical nature. nih.govnih.govnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

In studies of related benzothiophene derivatives, the HOMO is often distributed across the entire π-conjugated system, while the LUMO may be localized on specific acceptor moieties. nih.gov For instance, in a study on benzo[b]thiophene-2-carbaldehyde derivatives, the energy gap (ΔE) was found to be a key determinant of molecular stability and reactivity potential. nih.gov While specific values for 2,3-dimethylbenzo[b]thiophene are not prominently published, the principles of FMO analysis remain applicable.

Table 1: Conceptual Frontier Molecular Orbital Properties

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons in a reaction (nucleophilic). |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons in a reaction (electrophilic). |

| Energy Gap (ΔE) | Energy difference between HOMO and LUMO | A large gap suggests high kinetic stability and low reactivity. A small gap suggests low stability and high reactivity. |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. These descriptors provide a framework for understanding electron transfer processes and predicting chemical behavior.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions. nih.gov

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

DFT calculations on various benzo[b]thiophene derivatives have utilized these descriptors to correlate structure with reactivity. For example, research on certain derivatives showed that lower energy gaps and higher global softness corresponded to enhanced reactivity. nih.gov

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

DFT is a valuable tool for predicting various types of spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By calculating the vibrational frequencies or electronic transitions of a molecule, researchers can generate theoretical spectra. nih.gov These predicted spectra can be compared with experimental results to confirm the molecular structure or to assign spectral bands. nih.gov For example, in studies of newly synthesized compounds, a strong correlation between the calculated and experimental bond lengths and angles provides confidence in the optimized molecular geometry obtained from DFT. nih.gov

Semi-Empirical Methods (e.g., PM3)

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster computational alternative to ab initio methods like DFT. wikipedia.org These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.orguni-muenchen.de PM3 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and treats only valence electrons. uni-muenchen.dewustl.edu

The method was developed by J. J. P. Stewart and differs from its predecessor, AM1, in its parameterization strategy and the use of two Gaussian functions for the core repulsion function. wikipedia.orgnih.gov While computationally efficient, especially for large systems, the accuracy of semi-empirical methods can be a limitation. uni-muenchen.de Performance can be particularly problematic for molecules containing second-row elements like sulfur, which is central to the benzothiophene core, unless specifically developed parameter sets are used. uni-muenchen.dewikipedia.org

Molecular Modeling and Docking Studies (In Silico Approaches for Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. dergipark.org.tr

Numerous studies have employed molecular docking to investigate the interaction of various benzo[b]thiophene derivatives with biological targets. These studies aim to understand the binding modes and affinities, which are often quantified by a docking score (e.g., in kcal/mol). nih.govresearchgate.net For instance, derivatives have been docked into the active sites of enzymes like cholinesterases and kinases to explore their potential as inhibitors. mdpi.comnih.gov Docking studies on 2,3-difunctionalized benzo[b]thiophene scaffolds have shown binding to VEGFR2, suggesting a mechanism for their antiangiogenic properties. nih.gov These in silico analyses help identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

Table 3: Examples of Molecular Docking Studies on Benzothiophene Derivatives

| Benzothiophene Derivative Class | Protein Target | Purpose of Study | Reference |

|---|---|---|---|

| Benzo[b]thiophene-chalcones | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | To elucidate interactions for potential Alzheimer's disease treatment. | mdpi.com |

| 2-Anilino-3-cyanobenzo[b]thiophenes | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | To investigate antiangiogenic activity for cancer therapy. | nih.gov |

| Benzo[b]thiophene-2-carbaldehyde Derivatives | Human IgM Fc Domains (e.g., PDB: 4JVW) | To identify favorable interactions for pharmaceutical applications. | nih.gov |

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry, particularly DFT, is a powerful tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. rsc.org This allows for the calculation of activation barriers, providing a quantitative understanding of reaction kinetics and feasibility.

For example, DFT has been used to investigate the detailed mechanism of enzymes that catalyze reactions. rsc.org By modeling the enzyme's active site and the substrate, computational studies can trace the step-by-step process of bond breaking and formation, proton transfer, and the role of specific amino acid residues in catalysis. rsc.org While a specific mechanistic study for 2,3-dimethylbenzo[b]thiophene was not found, the synthesis of related benzo[b]thieno[2,3-d]thiophenes has been achieved through methods like the Fiesselmann thiophene (B33073) synthesis, a pathway amenable to computational investigation. rsc.org

Advanced Research Applications and Materials Science

Organic Electronics and Photonics Applications

The core structure of benzo[b]thiophene is a recurring motif in the design of organic semiconductors. This class of materials is integral to the development of flexible, low-cost electronic devices. While the broader family of thienoacenes and benzothiophene (B83047) derivatives has seen significant research, specific data on the application of 2,3-dimethylbenzo[b]thiophene remains limited in publicly accessible literature. However, its inclusion in catalogues for materials science suppliers suggests its potential as a building block in this field. ambeed.com

Organic Field-Effect Transistors (OFETs)

Thienoacenes, which are rigid and planar structures formed by fusing thiophene (B33073) and other aromatic rings, are considered promising candidates for high-performance organic field-effect transistors (OFETs). acs.org The planarity and potential for intermolecular interactions are key for efficient charge transport. While specific studies detailing the performance of 2,3-dimethylbenzo[b]thiophene in OFETs are not widely reported, it is listed as a material for this application area. ambeed.com The study of related 2,3-substituted thiophene derivatives has shown they possess interesting absorption properties relevant to electronic applications. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

Similar to OFETs, the development of materials for organic light-emitting diodes (OLEDs) often utilizes heterocyclic aromatic compounds. soton.ac.uk The electronic properties of these molecules are tuned to achieve efficient electroluminescence. 2,3-Dimethylbenzo[b]thiophene is categorized under OLED materials by some chemical suppliers, indicating its relevance as a potential precursor or component in the synthesis of more complex emitter or host materials. ambeed.com Research on related compounds, such as diarylamines derived from 2,3-dimethylbenzo[b]thiophene, has been conducted in the context of materials for OLEDs. acs.org

Organic Photovoltaics (OPVs)

Organic photovoltaics rely on donor and acceptor materials to convert light into electricity. Benzodithiophene-based materials are frequently explored for their potential in OPVs. acs.org While there is extensive research on complex derivatives, the direct application or detailed study of 2,3-dimethylbenzo[b]thiophene as a primary component in OPV active layers is not substantially documented in available research.

Use as Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Analogues

The thermal and photochemical reactivity of 2,3-dimethylbenzo[b]thiophene allows for its use as a precursor in the formation of more complex molecular structures, including polycyclic aromatic compounds (PACs).

Studies involving flash pyrolysis have shown that 2,3-dimethylbenzo[b]thiophene can be a precursor to higher polycyclic aromatic compounds. uu.nl Furthermore, the photooxidation of 2,3-dimethylbenzo[b]thiophene has been investigated to understand the environmental fate of sulfur-containing PACs. This process involves the oxidation of the methyl groups to aldehydes and then carboxylic acids, followed by the opening of the thiophene ring. researchgate.net

Specialty Chemical Development

A significant application of 2,3-dimethylbenzo[b]thiophene is as a starting material or intermediate in the synthesis of more complex specialty chemicals, particularly those with potential biological activity.

It is a key building block for producing various heterocyclic compounds, leveraging its reactivity and stability. guidechem.com For instance, substituted 6-bromo-2,3-dimethylbenzo[b]thiophenes can be coupled with aromatic amines using palladium catalysis (Buchwald-Hartwig coupling) to synthesize 7-arylamino-2,3-dimethylbenzo[b]thiophenes. ddtjournal.comresearchgate.net These derivatives have been the subject of research for their antioxidant properties. ddtjournal.com

The redox properties and free radical scavenging activity of diarylamines derived from 2,3-dimethylbenzo[b]thiophene have been investigated, with some compounds showing antioxidant activity comparable to commercial antioxidants. acs.orgddtjournal.comddtjournal.com The antioxidant potential of these molecules has been evaluated using cyclic voltammetry and by assessing their protective role against oxidative injury in cell models. ddtjournal.comresearchgate.net

Below is a table summarizing some of the synthesized derivatives and their studied applications.

| Derivative Class | Synthetic Method | Application/Study Area | Reference(s) |

| 7-Arylamino-2,3-dimethylbenzo[b]thiophenes | Palladium-catalyzed C-N Buchwald-Hartwig coupling | Antioxidant activity evaluation | ddtjournal.comresearchgate.net |

| Di(hetero)arylamines | Palladium-catalyzed coupling | Antioxidant properties, redox profile | acs.orgddtjournal.comresearchgate.net |

| 2-Iminobenzothiolanes | Copper-catalyzed intramolecular S-arylation of thioamides | Synthesis of novel heterocyclic cores | acs.org |

Biological Activity Mechanisms and Structure Activity Relationships Sar

Antioxidant Activity Mechanisms

The primary antioxidant mechanisms identified for derivatives of 2,3-dimethylbenzo[b]thiophene involve direct interaction with free radicals, the donation of electrons to reduce oxidized species, and the prevention of oxidative damage to cellular components like lipids and red blood cells. ipb.pt

The ability of 7-amino-2,3-dimethylbenzo[b]thiophene derivatives to act as antioxidants has been demonstrated through their effectiveness in scavenging the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. ipb.pt This assay measures the capacity of a compound to donate a hydrogen atom or electron to neutralize the radical, a process indicated by a change in color.

The scavenging effect is concentration-dependent. ipb.pt Studies on various derivatives show a range of potencies, with some compounds exhibiting very strong scavenging activity. For instance, derivatives with methoxy-substituted anilino groups at the 7-position have been shown to be particularly effective. ipb.pt The concentration required for a compound to scavenge 50% of DPPH radicals is known as the EC50 value; lower values indicate higher potency. ipb.pt

Table 1: DPPH Radical Scavenging Activity of 7-Amino-2,3-dimethylbenzo[b]thiophene Derivatives

| Compound | Substituent at 7-position | DPPH Scavenging EC50 (g/L) |

|---|---|---|

| 3a | 4-Methoxyanilino | 0.0140 |

| 3b | 3-Methoxyanilino | >0.250 |

| 3c | 3,4-Dimethoxyanilino | 0.0173 |

| 3d | 4-Cyanoanilino | >0.250 |

| 4a | Pyridin-3-ylamino | >0.250 |

| 4b | Pyridin-2-ylamino | >0.250 |

Data sourced from Bioorganic & Medicinal Chemistry, 2007. ipb.pt

The reducing power of a compound is a key indicator of its potential antioxidant activity, reflecting its ability to donate electrons. For 7-amino-2,3-dimethylbenzo[b]thiophene derivatives, this property was evaluated by measuring their capacity to reduce Fe³⁺ (ferricyanide) to Fe²⁺. ipb.pt The formation of Perl’s Prussian blue at 700 nm confirms the reduction.

Compounds with electron-donating methoxy (B1213986) groups, such as the 4-methoxy (compound 3a ) and 3,4-dimethoxy (compound 3c ) anilino derivatives, demonstrated significant reducing power, comparable to standards like ascorbic acid, BHA, and BHT. ipb.pt In contrast, derivatives with electron-withdrawing groups or certain heterocyclic rings showed diminished activity. ipb.pt The effective concentration at which the absorbance is 0.5 (EC50) is used to quantify this activity. ipb.pt

Table 2: Reducing Power of 7-Amino-2,3-dimethylbenzo[b]thiophene Derivatives

| Compound | Substituent at 7-position | Reducing Power EC50 (g/L) |

|---|---|---|

| 3a | 4-Methoxyanilino | 0.0216 |

| 3b | 3-Methoxyanilino | 0.0987 |

| 3c | 3,4-Dimethoxyanilino | 0.0227 |

| 3d | 4-Cyanoanilino | >0.250 |

| 4a | Pyridin-3-ylamino | >0.250 |

| 4b | Pyridin-2-ylamino | >0.250 |

Data sourced from Bioorganic & Medicinal Chemistry, 2007. ipb.pt

To assess the protective effects on biological membranes, derivatives were tested for their ability to inhibit lipid peroxidation and thermally-induced erythrocyte hemolysis. ipb.pt

Lipid Peroxidation: The β-carotene-linoleate system was used to evaluate the inhibition of lipid peroxidation. ipb.pt In this assay, free radicals from linoleic acid attack β-carotene, causing its color to fade. An antioxidant can neutralize these radicals and preserve the color. Derivatives with one or two methoxy groups (compounds 3a and 3c ) showed excellent, concentration-dependent inhibition, with activity reaching 100% at a concentration of 0.0625 g/L, outperforming the standard tert-butylhydroquinone (B1681946) (TBHQ). ipb.pt

Erythrocyte Hemolysis: The protective effect against cellular damage was measured by the inhibition of red blood cell hemolysis induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a free radical generator. The most effective compounds were those with substituted anilino groups, which showed significant inhibition of hemolysis. ipb.pt

Table 3: Inhibition of Lipid Peroxidation and Erythrocyte Hemolysis by 7-Amino-2,3-dimethylbenzo[b]thiophene Derivatives

| Compound | Substituent at 7-position | β-Carotene Bleaching EC50 (g/L) | Hemolysis Inhibition EC50 (g/L) |

|---|---|---|---|

| 3a | 4-Methoxyanilino | 0.00845 | 0.0214 |

| 3b | 3-Methoxyanilino | 0.0137 | 0.0442 |

| 3c | 3,4-Dimethoxyanilino | 0.00873 | 0.0189 |

| 3d | 4-Cyanoanilino | 0.0160 | 0.0180 |

| 4a | Pyridin-3-ylamino | 0.0173 | 0.0241 |

| 4b | Pyridin-2-ylamino | >0.250 | 0.0514 |

Data sourced from Bioorganic & Medicinal Chemistry, 2007. ipb.pt

Specific studies correlating the electrochemical redox profiles of 2,3-dimethylbenzo[b]thiophene derivatives with their antioxidant efficacy are not extensively available in the reviewed scientific literature. Such studies would typically involve techniques like cyclic voltammetry to determine oxidation potentials, which could then be correlated with the results from antioxidant assays (e.g., DPPH, reducing power) to provide deeper mechanistic insights into the electron-donating capabilities of the compounds.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule affects its biological activity. For the 7-amino-2,3-dimethylbenzo[b]thiophene series, SAR analysis has provided clear insights into the features that enhance or diminish antioxidant potency. ipb.ptnih.gov

The nature and position of substituents on the aryl or heteroaryl ring attached to the 7-amino group play a pivotal role in the antioxidant activity of these compounds. ipb.ptnih.gov

Effect of Methoxy Groups: The presence of electron-donating methoxy (-OCH₃) groups on the phenylamino (B1219803) ring significantly enhances antioxidant activity. ipb.pt Compounds with a methoxy group at the para-position (3a ) or two methoxy groups at the meta- and para-positions (3c ) exhibit the strongest reducing power and DPPH radical scavenging activity. ipb.pt This is attributed to the increased electron density on the amine nitrogen, which facilitates hydrogen or electron donation. The position of the methoxy group is also critical; a single methoxy group at the meta-position (3b ) results in weaker activity compared to the para-position. ipb.pt

Effect of Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing cyano (-CN) group at the para-position (3d ) drastically reduces the reducing power and DPPH scavenging ability. ipb.pt This is because the cyano group withdraws electron density, making the compound a poorer electron donor. However, this derivative still shows good activity in inhibiting lipid peroxidation and erythrocyte hemolysis, suggesting a different mechanism may be at play in those systems. ipb.pt

Effect of Heterocyclic Rings: Replacing the phenylamino group with a pyridinylamino group also influences activity. The position of the nitrogen atom within the pyridine (B92270) ring is a key factor. ipb.pt A pyridin-3-ylamino substituent (4a ) confers good inhibitory activity against lipid peroxidation, whereas the pyridin-2-ylamino analogue (4b ) is largely inactive in this assay. ipb.pt This highlights the importance of the electronic and steric environment around the exocyclic nitrogen atom. ipb.pt

Table of Mentioned Compounds

| Compound Name |

|---|

| Benzo(b)thiophene, 2,3-dimethyl- |

| 7-(4-Methoxyanilino)-2,3-dimethylbenzo[b]thiophene |

| 7-(3-Methoxyanilino)-2,3-dimethylbenzo[b]thiophene |

| 7-(3,4-Dimethoxyanilino)-2,3-dimethylbenzo[b]thiophene |

| 7-(4-Cyanoanilino)-2,3-dimethylbenzo[b]thiophene |

| 7-(Pyridin-3-ylamino)-2,3-dimethylbenzo[b]thiophene |

| 7-(Pyridin-2-ylamino)-2,3-dimethylbenzo[b]thiophene |

| 2,2-Diphenyl-1-picrylhydrazyl (DPPH) |

| 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) |

| tert-Butylhydroquinone (TBHQ) |

| Butylated hydroxyanisole (BHA) |

| Butylated hydroxytoluene (BHT) |

Broader Biological Activity of Benzo[b]thiophene, 2,3-dimethyl- Derivatives (Mechanistic Aspects)

Derivatives built upon the benzo[b]thiophene scaffold exhibit a diverse range of pharmacological profiles, including antimicrobial, enzyme inhibitory, and receptor-modulating activities. researchgate.netnih.govresearchgate.net

The benzo[b]thiophene nucleus is a key component in several compounds with significant antimicrobial properties. nih.gov Research has focused on synthesizing and evaluating various derivatives for their efficacy against a range of pathogens, including multidrug-resistant strains. nih.govresearchgate.net

Derivatives such as 3-halobenzo[b]thiophenes have shown potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus, as well as the fungus Candida albicans. nih.gov The cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes are notable for their low MIC of 16 µg/mL against these organisms. nih.gov Time-kill curve analysis for one such derivative against S. aureus demonstrated rapid bactericidal activity at its MIC. nih.gov One proposed mechanism for this antimicrobial action involves the inhibition of the NorA efflux pump, which is responsible for resistance to certain classes of antibiotics. nih.gov

Furthermore, combining the benzo[b]thiophene core with an acylhydrazone functional group has yielded compounds effective against multidrug-resistant S. aureus (MRSA). nih.gov One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a MIC of 4 µg/mL against both a reference strain and two clinical isolates resistant to methicillin (B1676495) and daptomycin. nih.gov Thieno[2,3-b]thiophene (B1266192) derivatives have also demonstrated significant antibacterial and antifungal activity, with some compounds showing potency greater than or equal to standard drugs like streptomycin, penicillin G, and amphotericin B against pathogens such as Pseudomonas aeruginosa, Escherichia coli, S. aureus, and Geotricum candidum. nih.govnih.gov

Interactive Table: Antimicrobial Activity of Benzo[b]thiophene Derivatives

| Compound/Derivative Class | Target Organism | Reported MIC (µg/mL) | Citation |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | nih.gov |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 | nih.gov |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 | nih.gov |

| Benzo[b]thiophene with methyl alcohol at C-2, chlorine at C-3 | Bacillus cereus | 128 | nih.gov |

| Benzo[b]thiophene with methyl alcohol at C-2, chlorine at C-3 | Candida albicans | 128 | nih.gov |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (incl. MRSA) | 4 | nih.gov |

The benzo[b]thiophene scaffold is integral to the design of various potent enzyme inhibitors, particularly targeting kinases involved in cancer progression.

Kinase Inhibitors: Derivatives of the related thieno[2,3-b]thiophene and tetrahydrobenzo[b]thiophene have been identified as powerful inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its mutated forms. nih.gov Dual targeting of EGFR and the Human EGFR-related receptor 2 (HER2) is a validated strategy in cancer treatment. nih.gov One acetamide (B32628) derivative, 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, displayed exceptional potency with IC₅₀ values of 0.47 nM against EGFR and 0.14 nM against HER2. mdpi.comresearchgate.net Molecular modeling studies indicate that these compounds bind to the hinge region of the kinase domain through hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net Some derivatives are also effective against the T790M EGFR mutant, which confers resistance to first-generation inhibitors. nih.govnih.gov

Beyond EGFR, benzo[b]thiophene derivatives have been developed as inhibitors for other kinases. A class of 2-anilino-3-cyanobenzo[b]thiophenes was found to bind to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), disrupting downstream signaling pathways like Akt/Src and inhibiting angiogenesis. nih.gov

Other Enzyme Inhibitors: The versatility of the benzo[b]thiophene core extends to other enzyme classes. Diamino benzo[b]thiophene derivatives have been identified as potent and selective active-site directed inhibitors of thrombin, a key serine protease in the coagulation cascade. nih.govnih.gov Additionally, benzo[b]thiophene-2-sulfonamide derivatives have been developed as novel inhibitors of human chymase, another serine protease, with one compound showing high potency (IC₅₀ = 56 nM) and excellent selectivity. nih.gov

Information regarding the specific inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), Hypoxia-Inducible Factor-2α (HIF-2α), or Fatty Acid Amide Hydrolase (FAAH) by 2,3-dimethylbenzo[b]thiophene derivatives is not prominent in the reviewed literature.

Interactive Table: Enzyme Inhibition by Benzo[b]thiophene Derivatives

| Derivative Class | Target Enzyme | Reported Activity | Citation |

| Thieno[2,3-b]thiophene derivative (Compound 2) | EGFRWT | IC₅₀ = 0.28 µM | nih.gov |

| Thieno[2,3-b]thiophene derivative (Compound 2) | EGFRT790M | IC₅₀ = 5.02 µM | nih.gov |

| Tetrahydrobenzo[b]thiophene acetamide (Compound 21a) | EGFR | IC₅₀ = 0.47 nM | mdpi.comresearchgate.net |

| Tetrahydrobenzo[b]thiophene acetamide (Compound 21a) | HER2 | IC₅₀ = 0.14 nM | mdpi.comresearchgate.net |

| Benzo[b]thiophene-2-sulfonamide (Compound 7) | Human Chymase | IC₅₀ = 56 nM | nih.gov |

| 2-Anilino-3-cyanobenzo[b]thiophene | VEGFR2 | Binding confirmed | nih.gov |

| Diamino benzo[b]thiophene derivative (Compound 31c) | Thrombin | Ka = 1271 x 106 L/mol | nih.gov |

Aryl Hydrocarbon Receptor (AHR): The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that senses a wide range of environmental and endogenous molecules. medchemexpress.commdpi.com In its inactive state, AHR is located in the cytoplasm complexed with chaperone proteins. nih.gov Upon binding to a ligand, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the receptor translocates to the nucleus. nih.govmdpi.com There, it forms a heterodimer with the AHR Nuclear Translocator (ARNT), and this complex binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, directly modulating their transcription. nih.gov The best-studied AHR target gene is Cytochrome P450 1A1 (CYP1A1). nih.govmdpi.com While AHR is a known target for various heterocyclic compounds, specific studies detailing the interaction of 2,3-dimethylbenzo[b]thiophene with AHR are not extensively covered in the available research.

Selective Estrogen Receptor Modulators (SERMs): The benzo[b]thiophene scaffold is a cornerstone in the development of Selective Estrogen Receptor Modulators (SERMs), such as the well-known drug Raloxifene. researchgate.net SERMs are compounds that exhibit tissue-specific estrogenic or antiestrogenic effects. nih.gov Researchers have designed and synthesized families of benzo[b]thiophene derivatives to fine-tune their affinity and selectivity for the two estrogen receptor subtypes, ERα and ERβ. researchgate.netnih.gov By systematically varying substituents, it has been possible to generate SERMs with a range of ERα/ERβ selectivity from 1.2- to 67-fold. nih.gov The basis for this selectivity can be attributed to specific hydrophobic interactions within the ligand-binding domain of the receptor. For example, an n-butyl chain on one benzothiophene (B83047) SERM was found to stabilize a specific helical region in ERα more effectively than in ERβ, enhancing its binding affinity for the alpha subtype. scilit.com

In Vitro Mechanistic Investigations

A variety of in vitro methods have been employed to elucidate the mechanisms of action of benzo[b]thiophene derivatives. These investigations provide crucial data on compound behavior at the molecular and cellular levels.

For modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor, in vitro characterization of 2,3-disubstituted 4,5,6,7-tetrahydro-benzothiophene derivatives has been comprehensive. nih.govsemanticscholar.org These studies include assessments of kinetic solubility at different pH levels, metabolic stability in mouse, human, dog, and rat microsomes, and cell permeability using Caco-2 and MDR1-MDCKII assays. nih.govsemanticscholar.org

To understand enzyme inhibition, molecular docking and competitive binding studies are frequently used. Docking simulations have helped visualize the binding modes of derivatives within the active sites of EGFR and VEGFR2, revealing key hydrogen bonding and hydrophobic interactions. nih.govnih.gov For SERMs, hydrogen/deuterium exchange (HDX) mass spectrometry has been used to analyze ligand-induced conformational changes in ERα and ERβ, providing insight into the structural basis of receptor selectivity. scilit.com

In the antimicrobial field, mechanistic studies include time-kill curve analyses to determine whether a compound is bacteriostatic or bactericidal. nih.gov For antiangiogenic derivatives, in vitro assays measure the inhibition of endothelial cell tubulogenesis and migration. nih.gov Further mechanistic work involves Western blotting to assess the phosphorylation status of key signaling proteins, such as Akt and Src, and fluorescence microscopy to observe effects on cytoskeletal components like f-actin and β-tubulin filaments. nih.gov Ligand binding assays are fundamental for receptor studies, used to determine the binding affinity of novel compounds to targets like the AHR and ER. nih.govnih.gov

Environmental Presence and Transformations

Identification in Complex Environmental Matrices

2,3-Dimethylbenzo[b]thiophene, as a member of the class of polycyclic aromatic sulfur heterocycles (PASHs), is often found in complex mixtures of organic compounds in the environment, originating from both natural and anthropogenic sources.

Pyrolysates of Organic Matter: Thiophenic compounds, including alkylated benzothiophenes, are known to be released during the pyrolysis of organic materials such as coal. researchgate.netnih.gov Studies on coal pyrolysis have shown that the profile of thiophenes in the resulting tar can be a significant source of these compounds in contaminated sites. researchgate.net While specific identification of the 2,3-dimethyl isomer is not always detailed, the presence of a range of benzothiophene (B83047) and dibenzothiophene (B1670422) derivatives in coal pyrolysates is well-established. nih.gov The quantity and composition of these compounds are influenced by the pyrolysis temperature and the organic sulfur content of the source material. nih.gov

River Sediments: Marine and river sediments are significant sinks for hydrophobic compounds like 2,3-dimethylbenzo[b]thiophene. These compounds can enter aquatic environments through oil spills, industrial effluents, and atmospheric deposition. Research on oil-contaminated marine sediments has demonstrated the presence of various alkylated benzothiophenes. The specific isomeric distribution of these compounds provides clues about the source and weathering state of the contamination.

Airborne Particulate Matter: The atmospheric fate of volatile organic compounds containing sulfur, such as thiophenes, can lead to the formation of secondary organic aerosols. For instance, the nighttime oxidation of thiophene (B33073) has been shown to produce particulate matter containing organosulfates and sulfonates. nih.gov This suggests a pathway for the incorporation of benzothiophene derivatives into airborne particulate matter, which can then be transported over long distances and deposited in various ecosystems.

Microbial Transformations and Biodegradation Pathways of Benzo[b]thiophenes

Microbial activity is a primary mechanism for the breakdown of PASHs in the environment. The biodegradation of benzothiophenes, including their alkylated forms, has been the subject of numerous studies, often using the closely related compound dibenzothiophene (DBT) as a model.

The biodegradation of alkylated naphthalenes and benzothiophenes in crude oil-contaminated marine sediments has been quantified, showing a clear preference for certain isomers. Generally, less substituted compounds are degraded more readily. For instance, C1- and C2-alkylated benzothiophenes are biodegraded faster than their C3- and C4-alkylated counterparts. This isomeric preference indicates that the position and number of alkyl groups significantly influence the rate of microbial degradation.

Several bacterial strains have been identified that can degrade DBT and other thiophenic compounds. For example, Pseudomonas species have been shown to metabolize benzothiophene. acs.org The degradation can proceed through different pathways. One common pathway involves the oxidation of the thiophene ring. For DBT, a well-studied pathway is the "4S" or Kodama pathway, where the sulfur atom is specifically targeted and removed without cleaving the carbon rings, leading to the formation of 2-hydroxybiphenyl. acs.orgmdpi.com Another pathway involves the initial dioxygenation of the benzene (B151609) ring. acs.org

The presence of other organic compounds can influence the biodegradation of benzothiophenes. In some cases, these compounds are degraded cometabolically, meaning their breakdown occurs in the presence of a primary growth substrate. For example, the biodegradation of thiophene and benzothiophene has been shown to be enhanced in the presence of other aromatic hydrocarbons like toluene (B28343) and naphthalene. nih.gov

Abiotic Environmental Reactions of Benzo[b]thiophene Analogues

Besides microbial degradation, abiotic processes, particularly photochemical reactions, can contribute to the transformation of benzothiophenes in the environment.

A study on the photochemical degradation of 2,3-dimethylbenzo[b]thiophene in aqueous solution revealed a specific transformation pathway. The primary reaction involves the oxidation of the methyl groups to form carboxylic acids, proceeding through aldehyde intermediates. Subsequently, the thiophene ring opens, followed by the loss of a carbon atom and oxidation of the sulfur atom. The ultimate product identified for 2,3-dimethylbenzo[b]thiophene and its isomers (2-methyl- and 3-methylbenzo[b]thiophene) is 2-sulfobenzoic acid. openmedicinalchemistryjournal.com For benzothiophenes with a methyl group at the 3-position, an additional significant product, potentially a sulfenobenzoic acid, is formed. openmedicinalchemistryjournal.com

The photo-oxidation of PASHs in crude oil films on water surfaces, often accelerated by photosensitizers like anthraquinone, leads to a variety of polar products, including sulfonic acids, as well as aliphatic and aromatic acids and alcohols. mdpi.com This highlights the importance of sunlight in the natural attenuation of these compounds following an oil spill.

Environmental Monitoring and Contribution to Overall Toxicity of Complex Samples

The monitoring of individual PASH isomers like 2,3-dimethylbenzo[b]thiophene in environmental samples is challenging due to the vast number of structurally similar compounds present in complex mixtures like crude oil. mdpi.com Analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are essential for their identification and quantification.

The following table provides a summary of key research findings related to the environmental presence and transformations of 2,3-dimethylbenzo[b]thiophene and its analogues.

| Environmental Aspect | Key Findings | References |

| Identification in Pyrolysates | Thiophenic compounds, including benzothiophenes, are released during coal pyrolysis. | researchgate.netnih.gov |

| Microbial Biodegradation | Alkylated benzothiophenes are biodegraded by microorganisms, with a preference for less substituted isomers. | |

| Biodegradation Pathways | Degradation can occur via sulfur-specific pathways (desulfurization) or through initial attack on the benzene ring. | acs.orgacs.orgmdpi.com |

| Abiotic Photodegradation | Photochemical degradation of 2,3-dimethylbenzo[b]thiophene in water leads to the formation of 2-sulfobenzoic acid. | openmedicinalchemistryjournal.com |

| Environmental Toxicity | Alkylated PAHs, structurally similar to alkylated benzothiophenes, exhibit toxicity to aquatic organisms. |

常见问题

Q. What are the established synthetic routes for 2,3-dimethylbenzo[b]thiophene, and how do reaction conditions influence yield?

The synthesis of 2,3-dimethylbenzo[b]thiophene typically involves cyclization or substitution strategies. A common method starts with 3-phenyl-methyl mercaptobutanone-2, undergoing acid-catalyzed cyclization to form the benzo[b]thiophene core, followed by methylation at positions 2 and 3 . Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., H₂SO₄ vs. PPA) critically affect yields. For example, higher temperatures (>100°C) may promote side reactions like over-oxidation, reducing purity.

Q. What analytical techniques are recommended for characterizing 2,3-dimethylbenzo[b]thiophene?

Key techniques include:

- GC-MS : To confirm molecular weight (MW = 162.21 g/mol) and fragmentation patterns (e.g., loss of methyl groups) .

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm) .

- IR Spectroscopy : Absorbance bands for C=S (∼680 cm⁻¹) and aromatic C–H (∼3050 cm⁻¹) .

Cross-validation with reference libraries (e.g., NIST) is essential to resolve ambiguities .

Q. How should 2,3-dimethylbenzo[b]thiophene be stored to ensure stability?

Store under inert atmosphere (Ar/N₂) at −20°C in amber vials to prevent oxidation or photodegradation. Purity (>97%) is critical for reproducibility; verify via HPLC (C18 column, acetonitrile/water mobile phase) before use .